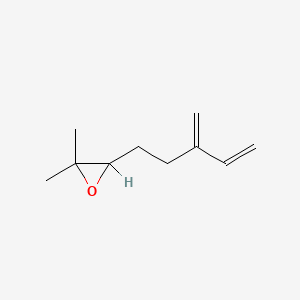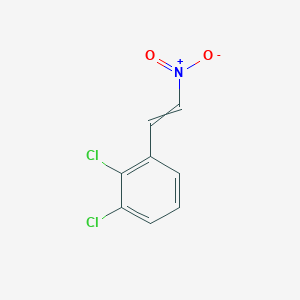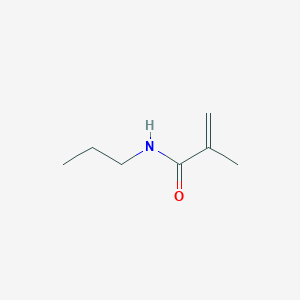
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE is a chemical compound with the molecular formula C4H11Cl3O3S. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its reactivity and versatility in different chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE typically involves the reaction of 2-chloroethanol with sulfonyl chloride to form 2-chloroethanesulfonyl chloride. This intermediate is then reacted with ethylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted ethylamine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of primary amine derivatives.
Aplicaciones Científicas De Investigación
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the chloroethanesulfonyl group, which acts as an electrophile .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethylamine hydrochloride
- 2-Chloroethanesulfonyl chloride
- 2-Chloroethylsulfonyl ethanol dihydrochloride
Uniqueness
2-(CHLOROETHYLSULFONYL)ETHANOL DIHYDROCHLORIDE is unique due to its combination of the chloroethanesulfonyl group and ethylamine moiety. This combination imparts specific reactivity and versatility, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C4H11Cl2NO2S |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfonyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2S.ClH/c5-1-3-9(7,8)4-2-6;/h1-4,6H2;1H |
Clave InChI |
KVAQXZADNRRNCK-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)CCCl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B8735236.png)



![Hexahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B8735265.png)







